molecular formula C16H18O8 B14762058 Bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate CAS No. 1830-02-0

Bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate

Cat. No.: B14762058
CAS No.: 1830-02-0
M. Wt: 338.31 g/mol
InChI Key: LLWQUPVVQFMZIC-UHFFFAOYSA-N
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Description

Bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene-1,4-dicarboxylic acid, where the carboxyl groups are esterified with ethoxycarbonylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with ethoxycarbonylmethyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield benzene-1,4-dicarboxylic acid and ethoxycarbonylmethyl alcohol.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate has several applications in scientific research:

    Materials Science: Used as a monomer in the synthesis of polyesters and other polymers.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of plasticizers and other additives for polymers.

Mechanism of Action

The mechanism of action of bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate depends on its application. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. In drug delivery systems, it can form complexes with active pharmaceutical ingredients, enhancing their solubility and bioavailability. The molecular targets and pathways involved vary based on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and materials science .

Properties

CAS No.

1830-02-0

Molecular Formula

C16H18O8

Molecular Weight

338.31 g/mol

IUPAC Name

bis(2-ethoxy-2-oxoethyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C16H18O8/c1-3-21-13(17)9-23-15(19)11-5-7-12(8-6-11)16(20)24-10-14(18)22-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

LLWQUPVVQFMZIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)C1=CC=C(C=C1)C(=O)OCC(=O)OCC

Origin of Product

United States

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